4,4-DIMETHYL-5-CHOLESTEN-3-OL

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

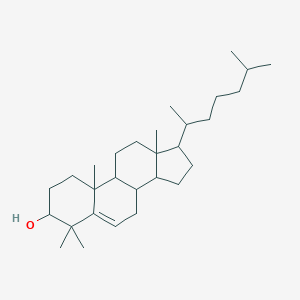

4,4-DIMETHYL-5-CHOLESTEN-3-OL is a sterol derivative with the molecular formula C29H50O and a molecular weight of 414.7067 . It is also known by other names such as 4,4-Dimethylcholest-5-enol and 4,4-Dimethylcholesterol . This compound is a modified form of cholesterol, characterized by the presence of two additional methyl groups at the 4th carbon position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-DIMETHYL-5-CHOLESTEN-3-OL typically involves the modification of cholesterol or its derivatives. One common method includes the methylation of cholesterol at the 4th carbon position. This can be achieved using reagents such as methyl iodide in the presence of a strong base like sodium hydride. The reaction is usually carried out under anhydrous conditions to prevent any side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale methylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4,4-DIMETHYL-5-CHOLESTEN-3-OL undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form ketones or aldehydes at the 3rd carbon position.

Reduction: Reduction reactions can convert the double bond at the 5th position to a single bond, forming saturated derivatives.

Substitution: The hydroxyl group at the 3rd position can be substituted with other functional groups such as halides or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Reagents like thionyl chloride or acetic anhydride are used for substitution reactions.

Major Products

Oxidation: 4,4-Dimethylcholest-5-en-3-one

Reduction: 4,4-Dimethylcholestane

Substitution: 4,4-Dimethylcholest-5-en-3-chloride

Wissenschaftliche Forschungsanwendungen

Biological Role and Metabolism

4,4-Dimethyl-5-cholesten-3-ol is recognized as a human metabolite and is produced by certain yeast species like Saccharomyces cerevisiae and in mice. It plays a critical role in cholesterol metabolism and is involved in various cellular processes including membrane fluidity and stability .

Metabolic Pathways

The compound is derived from 5α-cholestane and participates in metabolic pathways that influence lipid metabolism. Its presence in biological systems suggests potential roles in signaling pathways related to cell growth and differentiation.

Antitumor Activity

Recent studies have indicated that 4-cholesten-3-one, a derivative of this compound, exhibits promising antitumor properties. It has been shown to decrease cell viability in breast cancer cells by altering lipid metabolism through Liver X Receptor (LXR) pathways. This compound disrupts membrane rafts, leading to reduced cell migration capabilities and demonstrates potential for therapeutic interventions in cancer treatment.

Cardiovascular Health

Research has highlighted the role of sterols in managing cholesterol levels and cardiovascular health. Compounds like this compound may help modulate lipid profiles and improve endothelial function, contributing to cardiovascular disease prevention .

Case Study 1: Lung Adenocarcinoma

A study explored the effects of 4-cholesten-3-one on lung adenocarcinoma metastasis. The findings suggested that this compound can significantly inhibit cell migration and invasion while promoting reactive oxygen species (ROS) generation, which activates autophagy pathways .

| Study Focus | Findings |

|---|---|

| Lung Adenocarcinoma | Inhibition of metastasis; induction of autophagy |

| Breast Cancer | Decreased cell viability; disruption of lipid metabolism |

Case Study 2: Cholesterol Metabolism

Another investigation focused on how 4-cholesten-3-one influences lipid metabolism in breast cancer cells. The study revealed that treatment with this compound led to decreased expression of lipogenic enzymes while enhancing cholesterol efflux mechanisms .

Summary of Findings

The diverse applications of this compound underscore its importance in both basic research and clinical settings:

- Metabolic Role : Acts as a metabolite influencing cholesterol dynamics.

- Antitumor Properties : Demonstrates potential as an antitumor agent through modulation of lipid metabolism.

- Cardiovascular Benefits : May contribute to heart health by managing cholesterol levels.

Wirkmechanismus

The mechanism of action of 4,4-DIMETHYL-5-CHOLESTEN-3-OL involves its interaction with cell membranes, where it can influence membrane fluidity and permeability. It may also interact with specific enzymes involved in cholesterol metabolism, thereby affecting the biosynthesis and regulation of cholesterol in the body.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cholesterol: The parent compound, lacking the additional methyl groups at the 4th position.

4,4-Dimethylcholest-5-en-3-one: An oxidized form of 4,4-DIMETHYL-5-CHOLESTEN-3-OL.

4,4-Dimethylcholestane: A fully saturated derivative.

Uniqueness

This compound is unique due to the presence of the two methyl groups at the 4th carbon position, which can significantly alter its chemical properties and biological activity compared to cholesterol and its other derivatives.

Eigenschaften

CAS-Nummer |

1253-88-9 |

|---|---|

Molekularformel |

C9H14ClN |

Molekulargewicht |

414.7 g/mol |

IUPAC-Name |

4,4,10,13-tetramethyl-17-(6-methylheptan-2-yl)-1,2,3,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C29H50O/c1-19(2)9-8-10-20(3)22-12-13-23-21-11-14-25-27(4,5)26(30)16-18-29(25,7)24(21)15-17-28(22,23)6/h14,19-24,26,30H,8-13,15-18H2,1-7H3 |

InChI-Schlüssel |

DASOUCLGLBPXLC-UHFFFAOYSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4(C)C)O)C)C |

Kanonische SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4(C)C)O)C)C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.